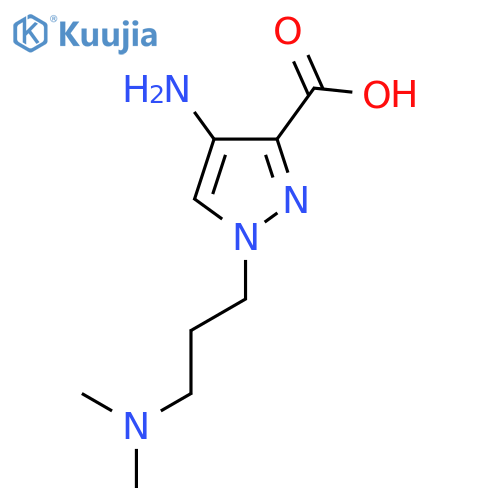

Cas no 1698394-17-0 (4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid)

4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid

- 4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid

- EN300-1108213

- 1698394-17-0

-

- インチ: 1S/C9H16N4O2/c1-12(2)4-3-5-13-6-7(10)8(11-13)9(14)15/h6H,3-5,10H2,1-2H3,(H,14,15)

- InChIKey: PFBVDNWRPMMRGV-UHFFFAOYSA-N

- SMILES: OC(C1C(=CN(CCCN(C)C)N=1)N)=O

計算された属性

- 精确分子量: 212.12732577g/mol

- 同位素质量: 212.12732577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 5

- 複雑さ: 222

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.4Ų

- XLogP3: -2

4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108213-10g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1108213-2.5g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1108213-0.25g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1108213-0.1g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1108213-1.0g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 1g |

$1414.0 | 2023-05-23 | ||

| Enamine | EN300-1108213-10.0g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 10g |

$6082.0 | 2023-05-23 | ||

| Enamine | EN300-1108213-0.05g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1108213-0.5g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1108213-5.0g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 5g |

$4102.0 | 2023-05-23 | ||

| Enamine | EN300-1108213-1g |

4-amino-1-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxylic acid |

1698394-17-0 | 95% | 1g |

$914.0 | 2023-10-27 |

4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid 関連文献

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acidに関する追加情報

4-Amino-1-(3-(dimethylamino)propyl)-1H-pyrazole-3-carboxylic acid

The compound 4-amino-1-(3-(dimethylamino)propyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1698394-17-0) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery, agrochemicals, and materials science. The molecule's structure features a pyrazole ring system, an amino group at position 4, and a carboxylic acid group at position 3, along with a dimethylamino propyl substituent attached to the pyrazole ring. These functional groups contribute to the compound's unique chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 4-amino group in this compound is particularly interesting as it can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding in biological systems. Additionally, the dimethylamino propyl substituent introduces steric bulk and electron-donating properties, enhancing the compound's stability and solubility in various solvents.

One of the most promising applications of 4-amino-1-(3-(dimethylamino)propyl)-1H-pyrazole-3-carboxylic acid lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, modifications to the carboxylic acid group have led to the development of novel peptide mimetics that exhibit enhanced bioavailability and efficacy.

Moreover, the compound's ability to form stable complexes with metal ions has made it a valuable tool in coordination chemistry. Studies have shown that the pyrazole ring can coordinate with transition metals such as copper and zinc, leading to the formation of metalloorganic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing technologies.

The synthesis of 4-amino-1-(3-(dimethylamino)propyl)-1H-pyrazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole core. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high purity levels.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its carboxylic acid group can be further functionalized to enhance its pharmacokinetic properties, making it a versatile building block for drug development.

Overall, 4-amino-1-(3-(dimethylamino)propyl)-1H-pyrazole-3-carboxylic acid represents a valuable addition to the arsenal of chemical tools available for modern research. Its unique structure, combined with its versatile functional groups, positions it as a key player in advancing both academic and industrial applications across multiple disciplines.

1698394-17-0 (4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid) Related Products

- 315233-63-7(7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one)

- 90273-31-7(2-Methyl-1-benzothiophene-3-sulfonyl Chloride)

- 1448044-44-7(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcyclopropanecarboxamide)

- 1187168-80-4(2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine)

- 2137035-67-5((1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2227885-55-2(rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)

- 1805282-43-2(2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 2172516-29-7(7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid)

- 1805245-59-3(4-Bromo-5-cyano-2-ethylbenzoic acid)

- 1807228-71-2(3-Chloromethyl-2-cyano-5-nitrobenzoic acid)